Bis(4-fluorophenyl)phenylphosphine oxide

Catalog No.
S675750
CAS No.
54300-32-2
M.F
C18H13F2OP
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)phenylphosphine oxide

CAS Number

54300-32-2

Product Name

Bis(4-fluorophenyl)phenylphosphine oxide

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene

Molecular Formula

C18H13F2OP

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H

InChI Key

AAYLOGMTTMROGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Catalysis in Hydroformylation Reactions:

One of the primary applications of Bis(4-fluorophenyl)phenylphosphine oxide lies in its role as a catalyst for hydroformylation reactions. These reactions involve the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. The presence of Bis(4-fluorophenyl)phenylphosphine oxide enhances the reaction rate and selectivity, leading to the desired aldehydes with greater efficiency.

Development of Chlorine-Tolerant Polymers for Desalination:

Research efforts are underway to develop new materials for desalination processes. Bis(4-fluorophenyl)phenylphosphine oxide plays a crucial role in the synthesis of chlorine-tolerant polymers specifically designed for this purpose. These polymers exhibit exceptional resistance to degradation in the presence of chlorine, a common element in seawater, making them ideal candidates for desalination applications.

Crosslinking Agent in Polymer Electrolyte Membranes for Fuel Cells:

Fuel cells operate by converting chemical energy into electrical energy. A critical component of these devices is the polymer electrolyte membrane (PEM). Bis(4-fluorophenyl)phenylphosphine oxide serves as a crosslinking agent in the preparation of PEMs. This process enhances the mechanical strength and durability of the membrane, ensuring its optimal performance within fuel cell systems.

Bis(4-fluorophenyl)phenylphosphine oxide is an organophosphorus compound characterized by its molecular formula C18H13F2OPC_{18}H_{13}F_2OP and a molecular weight of approximately 314.27 g/mol. The compound consists of a central phosphorus atom bonded to two 4-fluorophenyl groups and one phenyl group, with an oxide functional group attached to the phosphorus. This structure imparts unique chemical properties, making it useful in various applications, particularly in catalysis and materials science .

In cross-coupling reactions, Xantphos acts as a bidentate ligand, coordinating with the palladium(0) catalyst center through its two phosphorus atoms. This creates a well-defined reaction intermediate that facilitates the oxidative addition, transmetallation, reductive elimination steps involved in the catalytic cycle. The electron-withdrawing nature of Xantphos helps stabilize the palladium complex throughout the reaction cycle, leading to high catalytic activity and selectivity [].

Bis(4-fluorophenyl)phenylphosphine oxide is primarily known for its role as a catalyst in hydroformylation reactions, where it facilitates the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes. The presence of the fluorine atoms enhances the electronic properties of the compound, potentially influencing reaction rates and selectivity . Additionally, it may participate in other phosphorus-based transformations, although specific reactions beyond hydroformylation are less documented.

The synthesis of bis(4-fluorophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine with 4-fluorobromobenzene under specific conditions that promote phosphine oxidation. The general method can be outlined as follows:

  • Reagents: Phenylphosphine, 4-fluorobromobenzene.
  • Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation by air.
  • Procedure: The reagents are mixed and heated under reflux for several hours, followed by purification steps such as crystallization or chromatography to isolate the product.

This method can yield high purity levels of bis(4-fluorophenyl)phenylphosphine oxide suitable for research and industrial applications .

Bis(4-fluorophenyl)phenylphosphine oxide finds applications primarily in:

  • Catalysis: As a catalyst in hydroformylation reactions, contributing to the production of aldehydes from alkenes.
  • Materials Science: Utilized in the preparation of chlorine-tolerant polymers and other advanced materials .
  • Research: Employed in various chemical synthesis processes within academic and industrial laboratories.

Several compounds share structural similarities with bis(4-fluorophenyl)phenylphosphine oxide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Diphenylphosphine oxideTwo phenyl groups attached to phosphorus with an oxideCommonly used in various catalytic processes
Triphenylphosphine oxideThree phenyl groups attached to phosphorus with an oxideHighly stable, used in coordination chemistry
Bis(phenyl)phosphine oxideTwo phenyl groups attached to phosphorus with an oxideLess reactive than fluorinated variants

Uniqueness: Bis(4-fluorophenyl)phenylphosphine oxide stands out due to the presence of fluorine substituents, which enhance its reactivity and selectivity in catalytic applications compared to non-fluorinated analogs. This property could lead to more efficient processes in hydroformylation reactions and other synthetic pathways .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54300-32-2

Wikipedia

Bis(4-fluorophenyl)phenylphosphine oxide

Dates

Modify: 2023-08-15

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